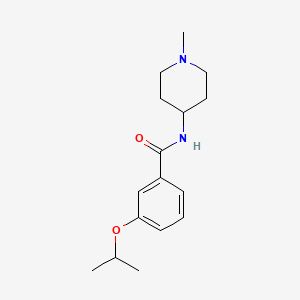
1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine, commonly known as CNMP, is a chemical compound that belongs to the piperazine family. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CNMP has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
作用機序
CNMP exerts its effects by inhibiting the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine is overexpressed in many cancer cells, making it an attractive target for cancer therapy. CNMP binds to the catalytic domain of 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine, preventing its activation and subsequent downstream signaling. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
CNMP has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CNMP has been shown to reduce the migration and invasion of cancer cells, which are crucial steps in the metastatic process. CNMP has also been shown to reduce the expression of various oncogenes, which are genes that promote cancer growth and progression.
実験室実験の利点と制限
CNMP has several advantages for lab experiments. It is a potent inhibitor of the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme, making it an attractive target for cancer therapy. CNMP has also been shown to have low toxicity and high selectivity for cancer cells. However, CNMP has some limitations for lab experiments. Its synthesis can be challenging and requires specialized equipment and expertise. In addition, CNMP's stability and solubility can be an issue in some experiments.
将来の方向性
CNMP has significant potential for future research in the field of cancer therapy. Some possible future directions include:
1. Developing more efficient and cost-effective synthesis methods for CNMP.
2. Investigating the potential of CNMP as a combination therapy with other anticancer drugs.
3. Studying the effects of CNMP on cancer stem cells, which are a subpopulation of cells that are resistant to traditional cancer therapies.
4. Investigating the potential of CNMP in other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing more potent and selective inhibitors of the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme based on the structure of CNMP.
Conclusion
In conclusion, 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine is a promising compound with significant potential for cancer therapy. Its ability to inhibit the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme and induce apoptosis in cancer cells makes it an attractive target for cancer research. Further research is needed to fully understand the potential of CNMP in cancer therapy and other diseases.
合成法
The synthesis of CNMP involves the reaction of 4-chloro-2-nitroaniline with 2-methoxybenzoyl chloride in the presence of piperazine. The reaction proceeds via an acylation reaction, resulting in the formation of CNMP. The synthesis of CNMP has been optimized to achieve high yields and purity.
科学的研究の応用
CNMP has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CNMP exerts its antitumor effects by inhibiting the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme, which is overexpressed in many cancer cells. In addition, CNMP has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention of cancer.
特性
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-14(17)18(23)21-10-8-20(9-11-21)15-7-6-13(19)12-16(15)22(24)25/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZYWBRZLLQVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl](2-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5037897.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5037903.png)
![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037924.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5037930.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzamide](/img/structure/B5037947.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B5037954.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide oxalate](/img/structure/B5037963.png)
![2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5037965.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-3-(trifluoromethyl)benzene](/img/structure/B5037985.png)

![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5037992.png)
![6-(4-methoxyphenyl)-9-{[2-(methylthio)-3-pyridinyl]carbonyl}-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)